5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
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Overview
Description
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the oximeation of benzaldehyde and hydroxylamine hydrochloride under alkaline conditions to generate benzoxime . This is then chlorinated with chlorine to give benzoxime chloride . It is combined with ethyl acetoacetate to hydrolyze and chlorinated to obtain 5-Methyl-3-phenylisoxazole-4-carbonyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is utilized in the synthesis of various heterocyclic compounds, including 1,2,4- and 1,3,4-oxadiazoles. These reactions often involve the interaction with other nitrogen-containing heterocycles, leading to compounds with potential pharmacological activities. For instance, the reaction with 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides and corresponding 5-substituted 1H-tetrazoles yields substituted oxadiazoles, highlighting the compound's role in creating structurally diverse heterocycles (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Template for Synthesis of Functionalized Oxazoles
The compound serves as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles, showcasing its versatility in nucleophilic ring-opening reactions followed by cyclization. This method has been leveraged to create compounds that could have applications in medicinal chemistry and materials science (Misra & Ila, 2010).
Macrocyclic and Cyclic Structures
This compound is also instrumental in constructing macrocyclic structures, such as cyclophanes with oxazole fragments. This application is critical in the synthesis of complex molecules with potential for high affinity binding to biological targets. The ability to form macrocyclic structures using this compound underpins its importance in the development of new therapeutic agents (Merzhyievskyi, Shablykin, Shablykina, Shevchenko, & Brovarets, 2020).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVAPUPMWDZLGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312479 |
Source
|
Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-71-1 |
Source
|
Record name | 51655-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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